molecular formula C12H15NO2 B1460746 4-[(4-Methoxyphenyl)methoxy]butanenitrile CAS No. 1021042-96-5

4-[(4-Methoxyphenyl)methoxy]butanenitrile

Cat. No.: B1460746
CAS No.: 1021042-96-5
M. Wt: 205.25 g/mol
InChI Key: WROFRRSYFNNNDX-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methoxy]butanenitrile ( 1021042-96-5) is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized as a butanenitrile derivative functionalized with a (4-methoxyphenyl)methoxy group, which can be represented by the SMILES string COC1=CC=C(C=C1)COCCCC#N . As a nitrile-containing building block, it serves as a valuable intermediate in organic synthesis and medicinal chemistry research for the construction of more complex molecules . The terminal nitrile group offers a versatile handle for further chemical transformations, including reduction to amines or hydrolysis to carboxylic acids. The p-methoxybenzyl (PMB) ether moiety can also act as a protecting group for alcohols in multi-step synthetic routes. Researchers utilize this compound in the development of novel pharmaceutical candidates and other advanced materials . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or consumer use. Proper laboratory procedures and safe handling practices must be observed. The compound typically requires cold-chain transportation and storage to maintain stability .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROFRRSYFNNNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-Methoxyphenyl)methoxy]butanenitrile is a chemical compound with the molecular formula C₁₉H₂₁NO, characterized by a butanenitrile backbone and a methoxyphenyl substitution. This compound has garnered attention in the scientific community for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This article aims to provide an in-depth overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against various pathogens. These effects are likely due to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Antiparasitic Effects : Similar derivatives have demonstrated efficacy against parasitic infections, such as those caused by nematodes. For instance, N-(4-Methoxyphenyl)pentanamide, a related compound, showed reduced cytotoxicity while maintaining antiparasitic activity against Toxocara canis .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Antimicrobial Studies :
    • A study indicated that derivatives of this compound exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. The exact mechanism involves interference with bacterial cell wall synthesis and function .
  • Antiparasitic Activity :
    • In vitro assays demonstrated that N-(4-Methoxyphenyl)pentanamide significantly affected the viability of Toxocara canis in a concentration-dependent manner while showing lower cytotoxicity towards human cell lines compared to traditional anthelmintics like albendazole . This suggests a promising avenue for developing new antiparasitic agents based on this scaffold.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructureUnique FeaturesBiological Activity
This compoundC₁₉H₂₁NOContains a butane chain; methoxy substitutionAntimicrobial, Antiparasitic
N-(4-Methoxyphenyl)pentanamideC₁₅H₁₅NSimplified structure based on albendazoleAntiparasitic, Lower cytotoxicity
4-Methylphenyl butanenitrileC₁₈H₂₁NLacks methoxy substitution; different electronic propertiesModerate antimicrobial activity

Research Findings

Recent research highlights the potential therapeutic applications of this compound:

  • Pharmacokinetics : Studies suggest that this compound may exhibit favorable pharmacokinetic properties, including good permeability across biological membranes and low toxicity profiles .
  • Drug-Likeness : The compound’s structure aligns well with common drug-likeness criteria, making it a candidate for further pharmaceutical development .

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • 4-[(4-Methoxyphenyl)methoxy]butanenitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to the formation of biologically active molecules, particularly those targeting specific diseases.
  • Biological Activity :
    • Research has indicated that compounds similar to this compound exhibit diverse biological activities, including anti-inflammatory and anticancer properties. For instance, derivatives of this compound have been studied for their potential to inhibit tumor growth and modulate immune responses .
  • Induction of Stem Cell Markers :
    • A study highlighted that certain derivatives of this compound can enhance the expression of Oct3/4, a key marker for pluripotency in stem cells. This suggests potential applications in regenerative medicine and cellular reprogramming .

Agrochemical Applications

  • Pesticide Development :
    • The structural characteristics of this compound may allow it to be utilized in the development of novel agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems can be harnessed to create effective plant protection products.
  • Fungicidal Properties :
    • Preliminary studies suggest that derivatives of this compound may possess fungicidal activity, making them candidates for further investigation in agricultural applications aimed at controlling fungal pathogens.

Materials Science Applications

  • Synthesis of New Materials :
    • The compound's unique chemical structure enables its use as a precursor in synthesizing new materials with desirable properties. This includes polymers and composites that could find applications in various industrial sectors.
  • Chemical Sensors :
    • Due to its functional groups, this compound may also be explored for use in chemical sensors that detect specific analytes based on changes in its chemical properties upon interaction with target molecules.

Research Findings and Case Studies

Application AreaFindingsReferences
PharmaceuticalsExhibits anti-inflammatory and anticancer activities; enhances Oct3/4 expression
AgrochemicalsPotential use as a pesticide; preliminary fungicidal activity reported
Materials ScienceUsed as a precursor for new materials; potential for chemical sensors

Comparison with Similar Compounds

Table 1: Structural Analogues of 4-[(4-Methoxyphenyl)methoxy]butanenitrile

Compound Name Key Structural Features Reference
This compound Butanenitrile backbone with a (4-methoxyphenyl)methoxy group at position 3. -
2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile (O4I1) Acetonitrile backbone with a (4-methoxyphenyl)methoxy-substituted phenyl ring.
2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile Butanenitrile with a 4-oxo group and aryl substituents (4-methoxyphenyl and phenyl).
4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile derivatives Butanenitrile with sulfonyl and tetrazole moieties linked to 4-methoxyphenyl.
3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl derivatives Complex phosphoramidite derivatives with bis(4-methoxyphenyl) groups.

Key Observations :

  • O4I1 (from ) shares the (4-methoxyphenyl)methoxy motif but features an acetonitrile core, enabling distinct electronic and steric properties compared to the butanenitrile backbone .
  • Sulfonylated tetrazole derivatives () demonstrate how additional functional groups (e.g., sulfonyl, tetrazole) can modulate solubility and biological targeting .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point/State Molecular Weight Key Spectral Data (HRMS) Reference
This compound Not reported ~233.28 g/mol Not available -
3ca (Sulfonylated tetrazole derivative) 61.8–62.7°C (solid) 476.0386 (M+H+) 1H/13C NMR: Aromatic and sulfonyl signals
3ma (Sulfonylated tetrazole derivative) 122.7–123.7°C (solid) 324.0761 (M+H+) 1H/13C NMR: Methoxy and nitrile peaks
O4I1 (Acetonitrile analog) Not reported 267.30 g/mol Enhanced Oct3/4 expression in bioassays

Key Observations :

  • Sulfonylated tetrazole derivatives exhibit a wide range of melting points (61.8–123.7°C), influenced by sulfonyl group polarity and aryl substitution .
  • The absence of data on the target compound’s melting point suggests further experimental characterization is needed.

Key Observations :

  • Phosphoramidite derivatives () highlight the utility of 4-methoxyphenyl groups in protecting strategies for nucleic acid synthesis .

Key Observations :

  • Electron-donating groups (e.g., methoxy) in chalcone derivatives () correlate with reduced potency compared to electronegative substituents (e.g., Br, F) .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[(4-Methoxyphenyl)methoxy]butanenitrile typically involves the formation of an ether linkage between a 4-methoxyphenylmethanol derivative and a butanenitrile moiety. The process often includes:

  • Alkylation or etherification of 4-methoxyphenol or its derivatives.
  • Introduction of the nitrile group on the butane chain, often via nucleophilic substitution or cyanide addition.

While specific step-by-step protocols for this exact compound are scarce, analogous compounds suggest the following approaches.

Etherification via Williamson Ether Synthesis

A common method to prepare the methoxyphenyl ether involves the Williamson ether synthesis:

  • Reactants: 4-methoxyphenol (or 4-methoxybenzyl alcohol) and a suitable alkyl halide containing a nitrile group, such as 4-chlorobutanenitrile.
  • Conditions: Base-mediated deprotonation of the phenol or alcohol, followed by nucleophilic substitution on the alkyl halide.
  • Outcome: Formation of the this compound through SN2 reaction.

This method is favored due to its simplicity and high yield in similar aromatic ether syntheses.

Detailed Research Findings and Data

Parameter Data/Condition Reference/Notes
Molecular Formula C12H15NO2 Vulcanchem product data
Molecular Weight 205.25 g/mol Vulcanchem
CAS Number 1021042-96-5 Vulcanchem
Etherification Method Williamson ether synthesis using 4-methoxyphenol and 4-chlorobutanenitrile Inferred from common synthetic routes
Reaction Solvent Commonly polar aprotic solvents (e.g., DMF, DMSO) Typical for SN2 etherifications
Base Used Potassium carbonate or sodium hydride Standard for deprotonation in Williamson synthesis
Temperature Range Room temperature to reflux (50-100 °C) Typical for etherification reactions
Reaction Time Several hours (4-24 h) Based on similar ether syntheses
Purification Recrystallization or column chromatography Standard purification methods

Related Synthetic Methods for Precursors

  • Synthesis of 4-methoxyphenyl hydrazine hydrochloride , a related aromatic intermediate, involves diazotization and reduction steps with controlled temperature and pH to ensure high yield and purity.
  • Preparation of 4-alkoxyphenyl-4-oxobutyric acid derivatives , which can be further transformed into nitrile-containing compounds, involves Lewis acid-catalyzed condensation of alkoxybenzene with succinic anhydride, followed by reduction steps. These methods inform potential synthetic routes involving oxidation and reduction steps prior to nitrile introduction.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants/Conditions Product/Intermediate Notes
1 Etherification (Williamson) 4-Methoxyphenol + 4-chlorobutanenitrile + base This compound SN2 substitution to form ether linkage
2 Purification Recrystallization or chromatography Pure target compound Removal of impurities
(Alt.) Cyanohydrin addition Acetone cyanohydrin + 4-methoxyphenyl derivatives Nitrile-substituted intermediates Used in related compounds synthesis
(Alt.) Diazotization and reduction Aniline derivatives + sodium nitrite + reductants 4-Methoxyphenyl hydrazine derivatives Precursor preparation for complex syntheses

Notes on Reaction Optimization and Yields

  • The etherification reaction yield depends strongly on the choice of base, solvent, and temperature.
  • Maintaining anhydrous conditions improves ether formation efficiency.
  • Using excess alkyl halide can drive the reaction to completion but requires careful purification.
  • For nitrile introduction, the use of stable cyanide sources or cyanohydrins ensures safer handling and better selectivity.
  • Reaction monitoring by TLC or HPLC is recommended for optimization.

Q & A

Q. How can researchers optimize the synthesis of this compound to enhance yield?

  • Methodological Answer : A two-step approach is recommended: (i) Williamson ether synthesis between 4-methoxybenzyl bromide and 4-hydroxybutanenitrile under basic conditions (K₂CO₃/DMF, 80°C). (ii) Purification via silica gel chromatography (hexane:ethyl acetate gradient). Yield improvements (>75%) are achievable by controlling stoichiometry (1:1.2 molar ratio) and reaction time (12–16 hr) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol-water mixtures (7:3 v/v) yield high-purity crystals. Differential Scanning Calorimetry (DSC) confirms melting points (mp ~85–90°C). Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reaction setups, while low solubility in hexane aids precipitation .

Advanced Research Questions

Q. How does the nitrile group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The nitrile acts as an electron-withdrawing group, directing electrophilic substitutions to the methoxyphenyl ring. In Suzuki-Miyaura couplings , the nitrile stabilizes intermediates, but may require Pd(OAc)₂/XPhos catalysts for efficient aryl-aryl bond formation. Comparative studies with non-nitrile analogs show slower reaction kinetics (k ≈ 0.15 min⁻¹ vs. 0.25 min⁻¹) .

Q. What computational methods predict the compound’s electronic properties for materials science applications?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (~4.2 eV), indicating potential as a semiconductor. Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions near the methoxy group, guiding derivatization strategies .

Q. How can X-ray crystallography resolve conformational flexibility in the butanenitrile chain?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals a gauche conformation (C-O-C-C dihedral angle ~70°). Comparative analysis with analogs (e.g., hydroxyl-substituted derivatives) shows steric hindrance from the methoxy group reduces rotational freedom (ΔG‡ ≈ 12 kJ/mol) .

Q. What degradation pathways dominate under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic (pH <3) : Hydrolysis of the nitrile to a carboxylic acid (via amide intermediate) occurs, monitored by HPLC (retention time shift from 8.2 to 6.5 min).
  • Basic (pH >10) : Ether cleavage predominates, releasing 4-methoxybenzyl alcohol and butyronitrile (GC-MS confirmation) .

Q. How is this compound utilized in synthesizing nucleic acid analogs?

  • Methodological Answer : It serves as a precursor in phosphoramidite synthesis for oligonucleotide modification. The nitrile group stabilizes intermediates during solid-phase synthesis (e.g., CPG resin coupling). Storage below -20°C prevents degradation of reactive intermediates .

Key Research Recommendations

  • Prioritize stability studies under varying temperatures and pH for storage protocols.
  • Explore biological screening (e.g., kinase inhibition assays) given structural similarity to pharmacophores .
  • Validate computational predictions with experimental UV-Vis and cyclic voltammetry data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Methoxyphenyl)methoxy]butanenitrile
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4-[(4-Methoxyphenyl)methoxy]butanenitrile

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